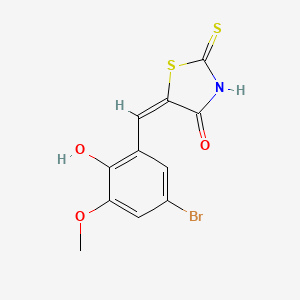![molecular formula C22H29N3O3 B6089696 6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol](/img/structure/B6089696.png)
6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol, commonly known as HM-3, is a compound that has gained significant attention in the scientific community due to its potential application in various research fields. HM-3 is a small molecule that belongs to the class of pyrimidinol compounds and has a unique chemical structure that makes it an attractive target for researchers.
Wirkmechanismus
The mechanism of action of HM-3 is not fully understood, but it is believed to involve the binding of the compound to specific target molecules in cells. HM-3 has been shown to interact with DNA and RNA, which may contribute to its fluorescence properties. Additionally, HM-3 has been reported to inhibit the activity of certain enzymes, which may be relevant to its potential therapeutic applications.
Biochemical and Physiological Effects:
HM-3 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that HM-3 can induce apoptosis, or programmed cell death, in cancer cells. HM-3 has also been reported to have antioxidant properties, which may be relevant to its potential use in the treatment of diseases associated with oxidative stress. Additionally, HM-3 has been shown to have anti-inflammatory effects, which may be relevant to its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HM-3 is its high sensitivity and selectivity for metal ions, which makes it a useful tool for the detection of metal ions in biological samples. Additionally, HM-3 has a relatively simple chemical structure, which makes it easy to synthesize and modify for specific applications. However, one of the main limitations of HM-3 is its potential toxicity, which may limit its use in certain applications. Furthermore, the synthesis of HM-3 is a complex process that requires specialized equipment and expertise, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the research and development of HM-3. One potential direction is the further investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the development of new derivatives of HM-3 with improved properties, such as increased selectivity or reduced toxicity, may be an area of future research. Furthermore, the investigation of the potential therapeutic applications of HM-3, particularly in the treatment of cancer and other diseases, is an area of ongoing research. Overall, the unique chemical structure and potential applications of HM-3 make it an interesting target for future research.
Synthesemethoden
The synthesis of HM-3 involves a multi-step process that starts with the condensation of 4-piperidone with 3-(3-hydroxy-3-methylbutyl)benzoyl chloride to form the intermediate compound. This intermediate is then reacted with 2-methylpyrimidin-4-ol in the presence of a suitable base to give the final product, HM-3. The synthesis of HM-3 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
HM-3 has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. HM-3 has also been used as a marker for the visualization of DNA in cells and tissues. Furthermore, HM-3 has been investigated for its potential application in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
4-[1-[3-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-4-yl]-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-15-23-19(14-20(26)24-15)17-8-11-25(12-9-17)21(27)18-6-4-5-16(13-18)7-10-22(2,3)28/h4-6,13-14,17,28H,7-12H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOOVTWRVIYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCN(CC2)C(=O)C3=CC=CC(=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{1-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6089619.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B6089639.png)
![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6089643.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6089648.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6089658.png)
![1-(2,6-difluorobenzyl)-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6089671.png)
![4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6089675.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6089681.png)
![2-(1-cyclohexen-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6089682.png)
![3-[(3-hydroxy-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B6089686.png)
![4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine](/img/structure/B6089694.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-3-methyl-2-phenylquinoline](/img/structure/B6089704.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6089708.png)